Salicylic acid-d6

Vue d'ensemble

Description

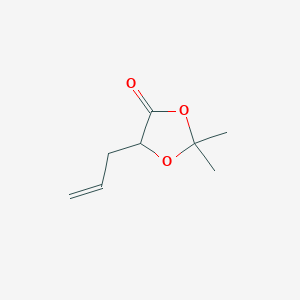

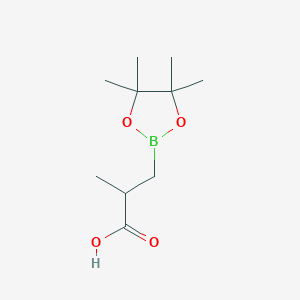

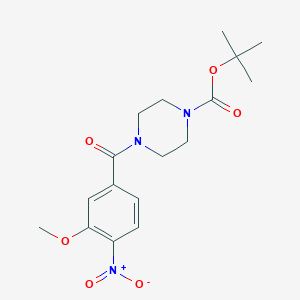

Salicylic acid-d6 is a useful research compound. Its molecular formula is C7H6O3 and its molecular weight is 144.16 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Plant Growth and Development

- Salicylic acid (SA) plays a crucial role in plant defense against pathogens and abiotic stresses, including drought, chilling, heavy metal toxicity, heat, and osmotic stress (Rivas-San Vicente & Plasencia, 2011).

- It is significant in the regulation of physiological and biochemical processes throughout the plant's lifespan, impacting both plant health and disease.

Drought Response in Wheat Seedlings

- Application of salicylic acid to wheat seedlings under water stress conditions results in increased moisture content, dry mass, carboxylase activity, and chlorophyll content, indicating its role in drought response and potential as a growth regulator (Singh & Usha, 2003).

Role in Cadmium Stress Resistance

- SA is instrumental in alleviating cadmium toxicity in plants by regulating growth, reducing Cd uptake, protecting membrane integrity, enhancing antioxidant defenses, and improving photosynthesis (Liu et al., 2016).

Conformational Analysis

- Research on 6-fluorosalicylic acid, closely related to salicylic acid, shows how fluorination affects properties like pKa, viscosity, polarity, and molecular conformation, providing insights into the bioactivity of salicylic acid derivatives (Silla et al., 2013).

Induction of Systemic Acquired Resistance

- SA is essential for developing systemic acquired resistance in tobacco against tobacco mosaic virus, highlighting its role in plant immunity (Gaffney et al., 1993).

Homeostasis Regulation

- Salicylic acid 5-hydroxylase in Arabidopsis catalyzes the formation of 2,5-DHBA, fine-tuning SA homeostasis and impacting plant development, senescence, and response to pathogens (Zhang et al., 2017).

Stress Alleviation in Plants

- SA is used to decrease plant stress from pollution and climate change, enhancing pathogen resistance and mitigating the effects of heavy metal and salt stress (Wani et al., 2016).

Improving Plant Metabolite Profile

- The use of SA in plant cultivation influences the induction of phytochemicals such as phenolic compounds, alkaloids, and carotenoids, enhancing the plant's health benefits and economic value (Ramos-Sotelo & Figueroa-Pérez, 2023).

Biofilm Interaction with Escherichia coli

- Salicylic acid affects the development and structural composition of Escherichia coli biofilms, reducing bacterial adhesion and viable biomass, and promoting biofilm detachment (Cattò et al., 2017).

Enhancing Drought Tolerance

- Seed treatment with salicylic acid in capsicum enhances drought tolerance by improving physiological and morphological parameters under water stress (Prabha & Negi, 2014).

Physiological Role and Interactions

- Salicylic acid influences various plant processes, including seed germination, photosynthesis, ion uptake, and antioxidative defense, under both optimal and stress conditions (Aziz & Kapoor, 2018).

Flavonoid Biosynthesis in Wheat

- Different treatments with salicylic acid induce varying physiological and biochemical processes in wheat, including changes in flavonoid metabolism and stress signaling (Gondor et al., 2016).

Propriétés

IUPAC Name |

deuterio 2,3,4,5-tetradeuterio-6-deuteriooxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O3/c8-6-4-2-1-3-5(6)7(9)10/h1-4,8H,(H,9,10)/i1D,2D,3D,4D/hD2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGSDEFSMJLZEOE-UDDMDDBKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])C(=O)O[2H])O[2H])[2H])[2H] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

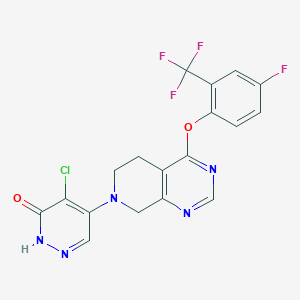

![3-Aza-tricyclo[4.2.1.0*2,5*]nonan-4-one](/img/structure/B8238372.png)

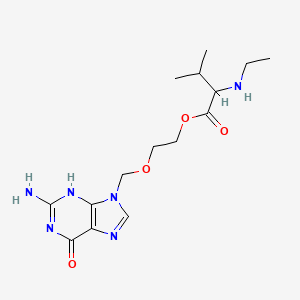

![6-[[2-[[2-Amino-4-(methylamino)-4-oxobutanoyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B8238399.png)

![1-[(Z)-2-methylsulfanyl-1-(2-pentoxyphenyl)ethenyl]imidazole;hydrochloride](/img/structure/B8238426.png)